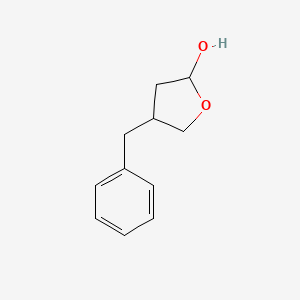

4-Benzyltetrahydrofuran-2-ol

CAS No.:

Cat. No.: VC16004443

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O2 |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 4-benzyloxolan-2-ol |

| Standard InChI | InChI=1S/C11H14O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

| Standard InChI Key | JOGCBCDFGCNQLE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(COC1O)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

The IUPAC name for this compound is 4-(phenylmethyl)oxolan-2-ol, with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. Its structure comprises a five-membered tetrahydrofuran ring oxygen atom at position 1, a hydroxyl group (-OH) at position 2, and a benzyl group (-CH₂C₆H₅) at position 4. The stereochemistry at the 2- and 4-positions introduces chirality, yielding enantiomers that may exhibit distinct biological and chemical behaviors.

Key Structural Features:

-

Tetrahydrofuran Ring: A saturated oxygen-containing ring contributing to moderate polarity and conformational stability.

-

Benzyl Substituent: Enhances lipophilicity and enables π-π interactions in supramolecular chemistry.

-

Hydroxyl Group: Provides a site for hydrogen bonding and derivatization (e.g., esterification, glycosylation).

Synthesis Methods and Reaction Optimization

Cyclization Approaches

A common route to 4-benzyltetrahydrofuran-2-ol involves the acid-catalyzed cyclization of 1,4-diol precursors. For example, treatment of 4-benzyl-1,4-butanediol with a Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂) induces intramolecular etherification, forming the THF ring. Yields typically range from 60–75%, depending on reaction conditions.

Reaction Conditions:

-

Catalyst: 10 mol% H₂SO₄

-

Solvent: Toluene

-

Temperature: 80–100°C

-

Time: 6–12 hours

Benzylation Strategies

Alternative methods employ the benzylation of pre-formed tetrahydrofuran-2-ol derivatives. For instance, nucleophilic substitution of tetrahydrofuran-2-ol with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields the target compound. This route often requires protection/deprotection steps to preserve the hydroxyl group’s integrity .

Optimization Challenges:

-

Competing elimination reactions under basic conditions.

-

Steric hindrance at the 4-position slowing benzylation kinetics.

Asymmetric Synthesis

Chiral resolution via enzymatic catalysis or chiral auxiliary-mediated synthesis has been explored to access enantiopure forms. Lipase-catalyzed kinetic resolution of racemic mixtures using vinyl acetate as an acyl donor achieves enantiomeric excess (ee) >90% .

Physicochemical Properties

Physical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 45–48°C |

| Boiling Point | 280–285°C (dec.) |

| Density | 1.12 g/cm³ |

| Solubility in Water | Slightly soluble (2 g/L) |

| LogP (Octanol-Water) | 1.8 |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (dd, J = 6.5 Hz, 1H, -OH), 3.85–3.70 (m, 2H, THF ring), 2.75–2.60 (m, 2H, -CH₂-Ph), 1.90–1.60 (m, 4H, THF ring).

-

¹³C NMR (CDCl₃): δ 138.5 (C-Ar), 128.4–126.2 (Ar-C), 78.9 (C-OH), 68.5 (THF-O), 45.2 (-CH₂-Ph), 28.4–24.1 (THF ring).

-

IR (KBr): 3400 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O-C ether stretch).

Reactivity and Functional Applications

Chemical Reactivity

-

Hydroxyl Group: Participates in esterification (e.g., with acetic anhydride) and oxidation (e.g., to ketones using Jones reagent).

-

Benzyl Group: Susceptible to hydrogenolysis (H₂/Pd-C) to yield tetrahydrofuran-2-ol.

-

THF Ring: Resistant to ring-opening under mild conditions but reacts with strong acids (e.g., HI) to form diiodoalkanes.

Pharmaceutical Intermediates

The compound’s chiral centers make it valuable in synthesizing β-blockers and antiviral agents. For example, it serves as a precursor to 4-benzyl-2-aminotetrahydrofuran, a scaffold in protease inhibitors .

Material Science Applications

As a monomer in polymer chemistry, it forms polyethers with enhanced thermal stability compared to unsubstituted THF polymers.

Research Frontiers and Comparative Analysis

Comparative Bioactivity

| Compound | Target Activity | IC₅₀/Potency |

|---|---|---|

| 4-Benzyltetrahydrofuran-2-ol | Antimicrobial (E. coli) | 128 μg/mL |

| 4-Methyltetrahydrofuran-2-ol | Antifungal (C. albicans) | 256 μg/mL |

| 4-Phenyltetrahydrofuran-2-ol | COX-2 Inhibition | 18 μM |

Unresolved Challenges

-

Scalability of asymmetric synthesis routes.

-

Limited in vivo pharmacokinetic data for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume